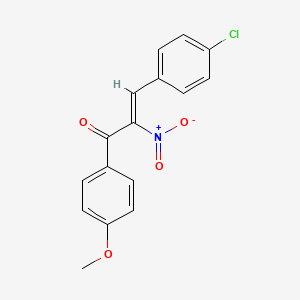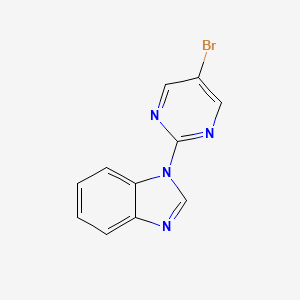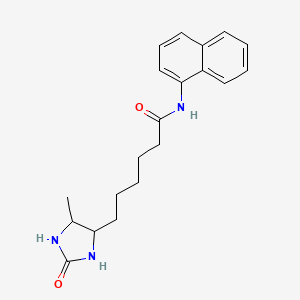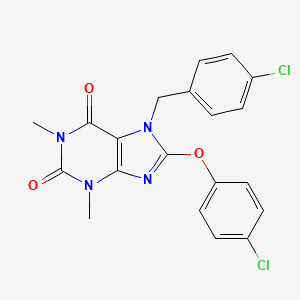
(2Z)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-2-NITRO-2-PROPEN-1-ONE is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of a nitro group (-NO2) attached to a propenone backbone, with a 4-chlorophenyl and a 4-methoxyphenyl group attached to the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-2-NITRO-2-PROPEN-1-ONE typically involves the condensation of 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a nitroalkene precursor. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide, and an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of (Z)-3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-2-NITRO-2-PROPEN-1-ONE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-2-NITRO-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(Z)-3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-2-NITRO-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-2-NITRO-2-PROPEN-1-ONE involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-2-NITRO-2-PROPEN-1-ONE: The E-isomer of the compound, which has different spatial arrangement of the substituents.
4-CHLORO-N-(4-METHOXYBENZYL)BENZAMIDE: A structurally related compound with a benzamide group instead of a propenone backbone.
Uniqueness
(Z)-3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-2-NITRO-2-PROPEN-1-ONE is unique due to its specific configuration (Z-isomer) and the presence of both 4-chlorophenyl and 4-methoxyphenyl groups
Properties
Molecular Formula |
C16H12ClNO4 |
|---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one |
InChI |
InChI=1S/C16H12ClNO4/c1-22-14-8-4-12(5-9-14)16(19)15(18(20)21)10-11-2-6-13(17)7-3-11/h2-10H,1H3/b15-10- |
InChI Key |
RIEJOGCENOIBFA-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11054067.png)
![Methyl 6-benzoyl-2-methyl-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-D]pyrimidine-7-carboxylate](/img/structure/B11054073.png)
![2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B11054076.png)
![N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B11054092.png)
![1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11054093.png)
![3-[3-(benzyloxy)phenyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11054100.png)



![N~3~-Benzyl-1-[(4-chloroanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11054124.png)
![N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B11054127.png)
![5-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11054129.png)
![6-(2,3-dimethoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11054153.png)
![Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11054165.png)
